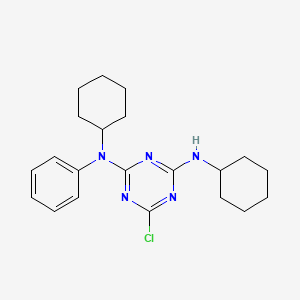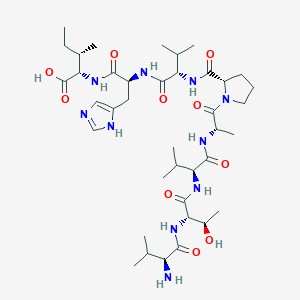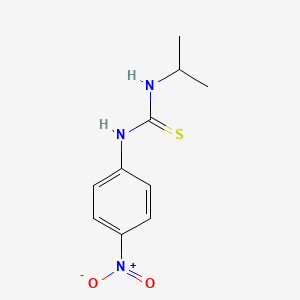![molecular formula C14H11ISe B12567794 [(1-Iodo-2-phenylethenyl)selanyl]benzene CAS No. 165278-88-6](/img/structure/B12567794.png)
[(1-Iodo-2-phenylethenyl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Iodo-2-phenylethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of both iodine and selenium atoms attached to a phenylethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Iodo-2-phenylethenyl)selanyl]benzene typically involves the reaction of iodobenzene with a selenium-containing reagent under specific conditions. One common method includes the use of phenylselenol and iodobenzene in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Iodo-2-phenylethenyl)selanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(1-Iodo-2-phenylethenyl)selanyl]benzene has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including antioxidant properties and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of [(1-Iodo-2-phenylethenyl)selanyl]benzene involves its interaction with molecular targets through its selenium and iodine atoms. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and enzyme activity. The iodine atom can undergo substitution reactions, allowing the compound to modify biological molecules and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodobenzene: An aryl iodide with a single iodine atom attached to a benzene ring.
Phenylselenol: A selenium-containing compound with a phenyl group attached to a selenium atom.
Diphenyl diselenide: A compound with two phenyl groups attached to a diselenium bridge.
Uniqueness
[(1-Iodo-2-phenylethenyl)selanyl]benzene is unique due to the presence of both iodine and selenium atoms in its structure, which imparts distinct chemical reactivity and potential applications. The combination of these two elements allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
165278-88-6 |
|---|---|
Molekularformel |
C14H11ISe |
Molekulargewicht |
385.11 g/mol |
IUPAC-Name |
(1-iodo-2-phenylethenyl)selanylbenzene |
InChI |
InChI=1S/C14H11ISe/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
OKQDXJSPVPKDKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C([Se]C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


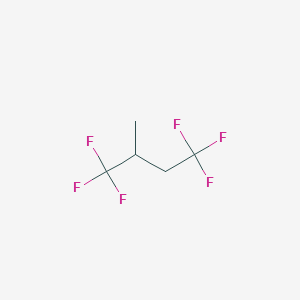

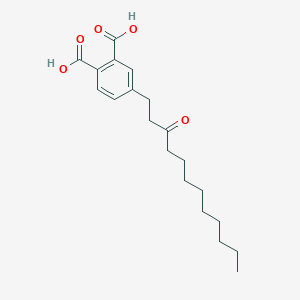

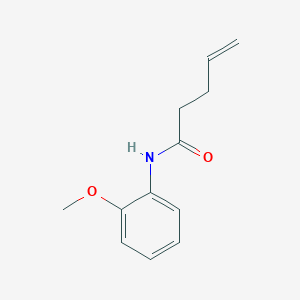
![Cyclobutanemethanol, 3-[(6-amino-9H-purin-9-yl)methylene]-](/img/structure/B12567748.png)

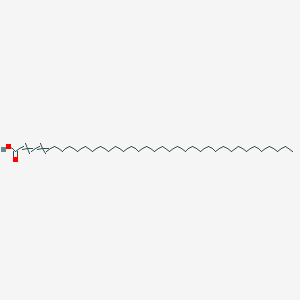

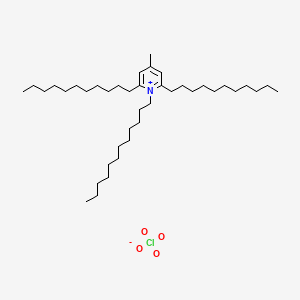
![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
